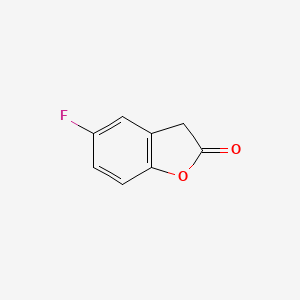

5-Fluorobenzofuran-2(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3H-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVMELHDBATWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluorobenzofuran-2(3H)-one

<_ _>

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Lactone

5-Fluorobenzofuran-2(3H)-one (CAS 700-85-6), also known as 5-fluoro-2-coumaranone, is a fluorinated lactone that serves as a critical structural motif and versatile intermediate in medicinal chemistry. Its significance lies in the strategic placement of a fluorine atom on the benzofuran core. This single atomic substitution can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. In drug development, fluorine is often introduced to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the overall "drug-like" characteristics of a compound.[1][2] Consequently, this compound has emerged as a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 700-85-6 | [3] |

| Molecular Formula | C₈H₅FO₂ | [1][3] |

| Molecular Weight | 152.12 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Boiling Point | 322.69 °C at 760 mmHg | [1] |

| Storage | 2-8°C, under inert atmosphere, sealed and dry | [1] |

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis or before its use in subsequent reactions. While a comprehensive set of spectra is not publicly available, typical spectroscopic data for related benzofuranone structures provide a reference for characterization.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons exhibiting coupling patterns influenced by the fluorine substituent. A characteristic singlet for the methylene (-CH₂-) protons of the lactone ring. |

| ¹³C NMR | Carbon signals for the aromatic ring, with C-F coupling constants providing clear evidence of fluorination. A carbonyl signal for the lactone and a signal for the methylene carbon. |

| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the aromatic ring, providing unambiguous confirmation of its presence. |

| IR Spectroscopy | A strong absorption band characteristic of the lactone carbonyl (C=O) stretch, typically around 1740-1780 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (152.12). |

Synthesis and Mechanistic Considerations

The preparation of benzofuran-2(3H)-one scaffolds typically involves the intramolecular cyclization of a corresponding precursor. A common and effective strategy is the acid-catalyzed dehydration of a substituted 2-hydroxyphenylacetic acid.

A representative synthesis for a related benzofuranone, which can be adapted for the 5-fluoro derivative, involves refluxing the corresponding hydroxyphenylacetic acid in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) and a Dean-Stark trap to remove the water formed during the reaction.[4]

Causality in Synthesis Design:

-

Starting Material: The logical precursor is (4-Fluoro-2-hydroxyphenyl)acetic acid. The positions of the fluoro and hydroxyl groups are critical for the desired cyclization to form the 5-fluoro isomer.

-

Catalyst: p-TsOH is a strong, non-volatile acid catalyst that is effective for esterification and dehydration reactions. Its use in catalytic amounts minimizes side reactions.

-

Solvent and Water Removal: Toluene is used as the solvent because its boiling point is high enough to facilitate the reaction and it forms an azeotrope with water. The Dean-Stark trap is essential for driving the equilibrium towards the cyclized product by continuously removing water, thereby preventing the reverse reaction (hydrolysis of the lactone).

Caption: General synthetic route via intramolecular cyclization.

Detailed Experimental Protocol (Adapted)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (4-Fluoro-2-hydroxyphenyl)acetic acid.

-

Reagents: Add toluene as the solvent and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Workup: Once the reaction is complete (no more water is collected), cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield pure this compound.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its reactivity, which allows it to serve as a versatile scaffold for building more complex molecules. The lactone ring and the fluorinated aromatic ring are the primary sites for chemical modification.

Key Reactions and Synthetic Utility

-

Electrophilic Aromatic Substitution: The fluorine atom and the lactone ring direct incoming electrophiles to specific positions on the benzene ring. For instance, nitration can be achieved using potassium nitrate in concentrated sulfuric acid, which is a common step to introduce further functionality.[5]

-

Reaction at the C3 Position: The methylene group (C3) adjacent to the carbonyl is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of diverse side chains at this position.

-

Lactone Ring Opening: The lactone can be opened by nucleophiles, such as amines or hydroxides, to yield substituted 2-hydroxyphenylacetic acid derivatives.

Application as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of pharmaceuticals, especially for central nervous system agents like serotonin reuptake inhibitors.[1] The fluorinated structure is known to enhance metabolic stability and binding affinity.[1]

The general workflow for utilizing this intermediate in a drug discovery program involves a multi-step synthesis where the core is elaborated to achieve the desired biological activity.

Caption: Workflow for utilizing the intermediate in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information before use.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its fluorinated benzofuranone core provides a robust and tunable platform for the synthesis of novel, biologically active molecules. By understanding its synthesis, reactivity, and properties, researchers can leverage this intermediate to accelerate the discovery and development of next-generation therapeutics, capitalizing on the well-established benefits of fluorine incorporation in drug design.

References

- 1. 5-Fluoroisobenzofuran-1(3H)-one [myskinrecipes.com]

- 2. Application of pharmaceutical profiling assays for optimization of drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Fluoroisobenzofuran-1(3H)-one | CymitQuimica [cymitquimica.com]

- 4. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides - Google Patents [patents.google.com]

physicochemical properties of 5-Fluorobenzofuran-2(3H)-one

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluorobenzofuran-2(3H)-one

Introduction

This compound, also known as 5-Fluorophthalide, is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a benzofuranone core with a fluorine atom at the 5-position, serves as a valuable scaffold and synthetic intermediate. The incorporation of fluorine is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, a thorough understanding of the core is paramount for its effective utilization in research and development.

This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, intended for researchers, scientists, and drug development professionals. It consolidates available data and offers expert insights into the analytical methodologies required for its characterization, ensuring a foundation of scientific integrity and practical applicability.

Molecular and Structural Properties

The foundational characteristics of a compound are its molecular structure and composition. This compound is a bicyclic molecule containing a benzene ring fused to a dihydrofuranone (lactone) ring, with a fluorine atom substituting a hydrogen on the aromatic ring.

IUPAC Name: 5-fluoro-2-benzofuran-1(3H)-one Synonyms: 5-Fluoroisobenzofuran-1(3H)-one, 5-Fluorophthalide[3] CAS Number: 700-85-6[3][4]

Below is a diagram illustrating the chemical structure and atom numbering scheme.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The macroscopic properties of a compound, such as its melting and boiling points, are critical for its handling, purification, and formulation. The data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅FO₂ | [1][3] |

| Molecular Weight | 152.12 g/mol | [1][4] |

| Physical Form | Solid (White to off-white) | [3] |

| Melting Point | 118-119 °C | |

| Boiling Point | 322.686 °C (at 760 mmHg) | [1] |

| Purity (Typical) | ≥96% | [3] |

Solubility and Partitioning Behavior

Aqueous and Organic Solubility

Conversely, the compound is expected to exhibit good solubility in common organic solvents such as chloroform (CDCl₃), dimethyl sulfoxide (DMSO), methanol, and ethyl acetate. This is consistent with solubility patterns for related benzofuranone derivatives.[7] For instance, 5-Fluoro-1,3-isobenzofurandione is reported to be soluble in sodium hydroxide, suggesting the lactone may undergo hydrolysis under strong basic conditions.[8]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While an experimentally determined LogP for this specific molecule is not published, a calculated XLogP3 value for the related compound 5-fluoro-3-methylisobenzofuran-1(3H)-one is 1.5.[9] This suggests that this compound possesses moderate lipophilicity, a desirable trait for many drug candidates, balancing aqueous solubility with membrane permeability.

Spectroscopic and Analytical Characterization

A robust analytical package is essential for confirming the identity, purity, and structure of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum of this compound is predicted to show characteristic absorption bands.

-

C=O Stretch (Lactone): A strong, sharp absorption is expected in the range of 1760-1800 cm⁻¹ , characteristic of a five-membered lactone (γ-lactone). This is often at a higher wavenumber than for acyclic esters due to ring strain.[10] For comparison, 5-methoxy-2-benzofuran-1(3H)-one shows a C=O stretch at 1736 cm⁻¹.[7]

-

Aromatic C=C Stretch: Multiple medium to weak bands are expected between 1450-1600 cm⁻¹ .

-

C-O Stretch: A strong band for the C-O-C linkage of the lactone should appear in the 1000-1300 cm⁻¹ region.

-

C-F Stretch: A strong absorption band is anticipated in the region of 1000-1400 cm⁻¹ , characteristic of an aryl-fluorine bond.

-

Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ .[10]

-

Aliphatic C-H Stretch: Bands corresponding to the CH₂ group will appear just below 3000 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the fluorine at position 5, complex splitting patterns (doublets and triplets of doublets) are expected due to both H-H and H-F coupling.

-

Methylene Protons (2H): The protons of the CH₂ group at the 3-position are expected to appear as a singlet around δ 5.0-5.5 ppm. For comparison, the analogous protons in 5-methoxyisobenzofuran-1(3H)-one appear as a singlet at δ 5.25 ppm.[7]

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The lactone carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 170-175 ppm.[7]

-

Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-150 ppm region. The carbon directly bonded to the fluorine (C-5) will show a large one-bond C-F coupling constant (¹JCF), and other aromatic carbons will show smaller two- and three-bond couplings.

-

Methylene Carbon (CH₂): The CH₂ carbon at the 3-position is expected to resonate around δ 65-75 ppm.[7]

-

-

¹⁹F NMR:

-

A single resonance is expected, with its chemical shift being characteristic of an aryl fluoride. The signal will be split by coupling to the ortho and meta protons on the aromatic ring. This technique is particularly useful for confirming the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, High-Resolution Mass Spectrometry (HRMS) should show the molecular ion [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass of C₈H₅FO₂ (152.0274). Common fragmentation patterns would likely involve the loss of CO or CO₂ from the lactone ring.

Experimental Protocols for Characterization

The following protocols are standardized methodologies for determining the key physicochemical properties. Their implementation requires adherence to good laboratory practices (GLP).

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a robust method for determining the purity of this compound. The causality behind this choice is its wide applicability, high resolution, and suitability for quantitative analysis of semi-polar organic compounds.

Instrumentation and Conditions:

-

HPLC System: A standard system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[11]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30 °C.[11]

-

Injection Volume: 10 µL.

-

Detection: UV detection at the wavelength of maximum absorbance (λmax), determined by a preliminary scan of a standard solution.

Procedure:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare a working standard of ~50 µg/mL by diluting the stock with a 50:50 mixture of Mobile Phase A and B.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Caption: Workflow for HPLC purity determination.

Protocol: NMR Sample Preparation and Data Acquisition

This protocol ensures high-quality data for structural elucidation. The choice of a deuterated solvent is critical to avoid overwhelming signals from the solvent itself.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Dissolution: Cap the tube and gently invert several times or use a vortex mixer to ensure complete dissolution.

-

Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument parameters. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[12]

Applications and Relevance in Drug Discovery

The benzofuran-2(3H)-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[13] The introduction of a fluorine atom at the 5-position further enhances its utility.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[1]

-

Intermediate for CNS Agents: This compound is used as a key intermediate in the synthesis of pharmaceuticals, particularly for developing central nervous system (CNS) agents like serotonin reuptake inhibitors.[1]

-

Neuroprotective Effects: Recent studies have shown that isobenzofuran-1(3H)-one derivatives can act as inhibitors of specific ion channels (e.g., TREK-1), offering potential neuroprotective effects for conditions like ischemic stroke.[14]

-

Anticancer Potential: The broader class of benzofuran derivatives has been extensively investigated for anticancer activity, acting through various mechanisms.[15]

The physicochemical properties detailed in this guide—moderate lipophilicity, defined structure, and potential for enhanced metabolic stability—make this compound an attractive building block for the synthesis of novel therapeutic agents.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable tool for chemical and pharmaceutical research. Its solid form, moderate melting point, and predictable spectroscopic characteristics allow for straightforward identification and quality control. While some experimental data like solubility and pKa require further investigation, its structural features provide a strong basis for expert inference. The strategic placement of the fluorine atom enhances its potential as a building block in drug discovery, offering a route to compounds with improved pharmacokinetic profiles. This guide provides the foundational knowledge and practical methodologies necessary for scientists to confidently work with and innovate using this important fluorinated intermediate.

References

- 1. 5-Fluoroisobenzofuran-1(3H)-one [myskinrecipes.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. 5-Fluoroisobenzofuran-1(3H)-one | CymitQuimica [cymitquimica.com]

- 4. 1(3H)-ISOBENZOFURANONE, 5-FLUORO- synthesis - chemicalbook [chemicalbook.com]

- 5. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 319-03-9 CAS MSDS (5-Fluoro-1,3-isobenzofurandione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 5-fluoro-3-methylisobenzofuran-1(3H)-one | C9H7FO2 | CID 130409597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 14. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 5-Fluorobenzofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorobenzofuran-2(3H)-one is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the benzofuranone core in biologically active molecules. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of its structural and electronic characteristics paramount. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct, publicly available experimental spectra for this specific molecule are limited, this guide synthesizes predicted data based on established principles and spectral data from closely related analogs. It offers not only the anticipated spectral features but also the underlying scientific rationale for these predictions and detailed experimental protocols for data acquisition.

Introduction: The Significance of this compound

The benzofuran-2(3H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities. The incorporation of a fluorine atom at the 5-position of the aromatic ring is a strategic modification. Fluorine's high electronegativity and small size can alter the molecule's acidity, basicity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved drug-like properties. A precise and unambiguous characterization of this molecule is the foundation for any further research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecule's connectivity, functional groups, and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

The Scientific Rationale Behind NMR Experimental Design

The choice of solvent and NMR experiment is critical for obtaining high-quality data. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its relatively simple solvent signal. However, for compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative. Standard one-dimensional (1D) ¹H and ¹³C{¹H} (proton-decoupled) experiments are the starting point. For unambiguous assignment of all signals, two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Detailed Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a 1D proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

2D NMR Acquisition (Optional but Recommended):

-

Acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer. Optimize the acquisition and processing parameters for the specific instrument and sample.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the carbonyl group, as well as the anisotropic effects of the aromatic ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale for Prediction |

| H-3 | ~ 3.7 | s | - | Methylene protons adjacent to an ester carbonyl and a quaternary carbon. |

| H-4 | ~ 7.1 | dd | JH4-H6 ≈ 2.5, JH4-F ≈ 8.5 | Aromatic proton ortho to the fluorine, showing coupling to both H-6 and the fluorine atom. |

| H-6 | ~ 7.2 | ddd | JH6-H7 ≈ 8.5, JH6-H4 ≈ 2.5, JH6-F ≈ 4.5 | Aromatic proton meta to the fluorine, showing coupling to H-7, H-4, and the fluorine atom. |

| H-7 | ~ 7.9 | dd | JH7-H6 ≈ 8.5, JH7-F ≈ 0.5 | Aromatic proton ortho to the carbonyl group, showing coupling primarily to H-6. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show eight distinct signals. The fluorine atom will induce C-F coupling, which is observable in the ¹³C spectrum as doublets with characteristic coupling constants.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, etc. in Hz) | Rationale for Prediction |

| C-2 | ~ 175 | s | - | Carbonyl carbon of the lactone. |

| C-3 | ~ 35 | s | - | Methylene carbon. |

| C-3a | ~ 125 | d | ~ 20 | Aromatic quaternary carbon adjacent to the furanone ring. |

| C-4 | ~ 115 | d | ~ 25 | Aromatic methine carbon ortho to the fluorine. |

| C-5 | ~ 160 | d | ~ 250 | Aromatic quaternary carbon directly bonded to fluorine (large one-bond coupling). |

| C-6 | ~ 118 | d | ~ 20 | Aromatic methine carbon meta to the fluorine. |

| C-7 | ~ 130 | d | ~ 5 | Aromatic methine carbon para to the fluorine. |

| C-7a | ~ 150 | d | ~ 2 | Aromatic quaternary carbon adjacent to the furanone ring. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The Scientific Rationale Behind IR Spectroscopy

The key functional groups in this compound that will give rise to characteristic IR absorptions are the C=O of the lactone, the C-O-C of the ether, the aromatic C=C bonds, the C-F bond, and the C-H bonds of the aromatic ring and the methylene group. The position and intensity of these bands provide a molecular fingerprint.

Detailed Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Prediction |

| C=O stretch (lactone) | ~ 1780 - 1760 | Strong | The five-membered ring strain increases the carbonyl stretching frequency compared to a standard ester. |

| Aromatic C=C stretch | ~ 1620 - 1450 | Medium to Weak | Multiple bands are expected due to the vibrations of the benzene ring. |

| C-O-C stretch (ether) | ~ 1250 - 1150 | Strong | Characteristic stretching vibration of the ether linkage within the furanone ring. |

| C-F stretch | ~ 1250 - 1000 | Strong | The C-F bond gives a strong absorption in the fingerprint region. |

| Aromatic C-H stretch | > 3000 | Medium to Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |

| Aliphatic C-H stretch | < 3000 | Medium to Weak | Stretching vibrations of the C-H bonds of the methylene group. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecule's fragmentation pattern, which can further confirm its structure.

The Scientific Rationale Behind Mass Spectrometry

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a reproducible characteristic of the molecule and is governed by the stability of the resulting ions and neutral fragments. For this compound, fragmentation is expected to involve the loss of small, stable molecules like CO and CO₂, and cleavage of the furanone ring.

Detailed Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 30-300) to detect the molecular ion and all significant fragment ions.

-

Detection: Use a sensitive detector, such as an electron multiplier, to record the abundance of each ion.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of this compound is C₈H₅FO₂. The predicted exact mass and major fragment ions are listed below.

| m/z | Proposed Fragment | Proposed Neutral Loss | Rationale for Fragmentation |

| 152 | [C₈H₅FO₂]⁺˙ | - | Molecular ion (M⁺˙). |

| 124 | [C₇H₅FO]⁺˙ | CO | Loss of a stable carbon monoxide molecule from the lactone. |

| 96 | [C₆H₅F]⁺˙ | CO₂ | Loss of carbon dioxide from the molecular ion or CO from the m/z 124 fragment. |

| 95 | [C₆H₄F]⁺ | H | Loss of a hydrogen atom from the fluorophenyl cation. |

Visualizing the Molecular Structure and Fragmentation

To aid in the understanding of the molecular structure and its behavior in the mass spectrometer, graphical representations are invaluable.

Caption: Molecular structure of this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion: A Synthesized Spectroscopic Portrait

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on sound scientific principles and analogies to closely related structures. The provided protocols offer a robust framework for the experimental acquisition of this data. A thorough understanding of the spectral properties of this molecule is a critical first step for any researcher in the fields of medicinal chemistry, drug discovery, and materials science, enabling its unambiguous identification and paving the way for the exploration of its potential applications.

An In-depth Technical Guide to the Synthesis of 5-Fluorobenzofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-Fluorobenzofuran-2(3H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from readily available starting materials: 4-fluorophenol and ethyl chloroacetate. The guide delves into the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents data in a clear, accessible format. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel benzofuranone-based therapeutic agents. The fluorinated benzofuran scaffold is a key structural motif in a variety of biologically active molecules, exhibiting anti-inflammatory and potential anticancer properties.[1]

Introduction

Benzofuran-2(3H)-one and its derivatives are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[2] The introduction of a fluorine atom into the benzofuranone core, specifically at the 5-position, can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological efficacy and a more favorable pharmacokinetic profile. This compound, therefore, represents a valuable building block in the design and synthesis of novel drug candidates. This guide focuses on a robust and well-established synthetic route involving the preparation of a key intermediate, 2-(4-fluorophenoxy)acetic acid, followed by its intramolecular cyclization to yield the target compound.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in two main stages, as depicted in the workflow below. This method is predicated on the formation of an ether linkage followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation).

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 2-(4-fluorophenoxy)acetic acid

The initial step involves a Williamson ether synthesis to couple 4-fluorophenol with an acetic acid moiety. This is achieved through the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The basic conditions deprotonate the phenolic hydroxyl group of 4-fluorophenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group. The subsequent hydrolysis of the ester yields the desired carboxylic acid.

Caption: Mechanism of 2-(4-fluorophenoxy)acetic acid synthesis.

Experimental Protocol

A detailed protocol for the synthesis of 2-(4-fluorophenoxy)acetic acid has been reported, involving the refluxing of 4-fluorophenol with ethyl chloroacetate in acetone.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Fluorophenol | 112.11 | 10 | 1.12 g |

| Ethyl Chloroacetate | 122.55 | 12 | 1.1 mL |

| Anhydrous Potassium Carbonate | 138.21 | 15 | 2.07 g |

| Acetone | - | - | 50 mL |

| 1 M Sodium Hydroxide | - | - | 30 mL |

| 2 M Hydrochloric Acid | - | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.12 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and acetone (50 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl chloroacetate (1.1 mL, 12 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

To the resulting residue, add 1 M sodium hydroxide solution (30 mL) and stir at room temperature for 2 hours to hydrolyze the ester.

-

Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

-

Acidify the aqueous layer to pH 2 with 2 M hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 2-(4-fluorophenoxy)acetic acid as a white solid.

Step 2: Intramolecular Friedel-Crafts Acylation

The second and final step is the intramolecular cyclization of 2-(4-fluorophenoxy)acetic acid to form the this compound ring system. This is an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[4][5]

Reaction Mechanism

The carboxylic acid is first converted into a more reactive acylating agent, typically an acylium ion, by a strong acid or a dehydrating agent. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic acylium ion. Due to the ortho,para-directing effect of the ether oxygen, the cyclization occurs at the ortho position to the ether linkage, leading to the formation of the five-membered lactone ring.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-(4-fluorophenoxy)acetic acid | 170.14 | 5 | 0.85 g |

| Polyphosphoric Acid (PPA) | - | - | ~10 g |

| Ice-water | - | - | ~100 mL |

| Dichloromethane | - | - | 50 mL |

Procedure:

-

In a 50 mL round-bottom flask, place polyphosphoric acid (approx. 10 g) and heat it to 70-80 °C in an oil bath with mechanical stirring.

-

Add 2-(4-fluorophenoxy)acetic acid (0.85 g, 5 mmol) portion-wise to the hot PPA over 15 minutes.

-

Continue stirring the reaction mixture at 80-90 °C for 2-3 hours. Monitor the reaction by TLC.

-

After the reaction is complete, carefully pour the hot reaction mixture into a beaker containing ice-water (100 mL) with vigorous stirring.

-

A precipitate of the crude product should form.

-

Extract the aqueous mixture with dichloromethane (3 x 25 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification and Characterization

The crude product from the cyclization step can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.[6]

Characterization Data (Expected):

| Property | Expected Value |

| Molecular Formula | C₈H₅FO₂ |

| Molecular Weight | 152.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, δ) | Aromatic protons and a singlet for the CH₂ group. |

| ¹³C NMR (CDCl₃, δ) | Signals for carbonyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry | m/z = 152.03 (M⁺) |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence starting from 4-fluorophenol. The Williamson ether synthesis provides the necessary precursor, 2-(4-fluorophenoxy)acetic acid, which then undergoes an efficient intramolecular Friedel-Crafts acylation to yield the target benzofuranone. The methodologies described are based on well-established organic transformations and can be readily implemented in a standard laboratory setting. This guide provides the necessary theoretical and practical framework for researchers to synthesize this important fluorinated heterocyclic compound for further investigation in drug discovery and development programs.

References

- 1. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Prominence of Fluorinated Benzofuranones: A Technical Guide to Their Biological Activity and Therapeutic Potential

Foreword: Unlocking a Privileged Scaffold

To researchers, scientists, and drug development professionals, the benzofuranone core represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Its inherent properties make it an attractive starting point for the synthesis of novel therapeutics. When this scaffold is strategically modified with fluorine atoms, a fascinating and potent class of molecules emerges: fluorinated benzofuranones. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides an in-depth exploration of the biological activities of these compounds, offering both a high-level overview of their therapeutic promise and detailed, practical methodologies for their evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for rigorous scientific inquiry.

The Strategic Advantage of Fluorination in Benzofuranone Chemistry

The benzofuranone skeleton, a bicyclic system composed of fused benzene and furanone rings, is a common motif in natural products and synthetic compounds with a wide array of pharmacological activities.[2][3] The strategic incorporation of fluorine atoms into this scaffold is a cornerstone of modern medicinal chemistry. Fluorine's unique properties can enhance a drug candidate's profile in several ways:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.[1]

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency. The formation of "halogen bonds," an attractive interaction between the electrophilic halogen and nucleophilic sites on a target molecule, can significantly enhance binding.

-

Conformational Control: The steric bulk and electronegativity of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

These attributes have led to the exploration of fluorinated benzofuranones in a variety of therapeutic areas, most notably as anti-inflammatory, anticancer, and antimicrobial agents.

Anti-Inflammatory Activity: Targeting the Prostaglandin Pathway

Chronic inflammation is a key driver of numerous diseases, including cancer.[4][5] A significant focus of research into fluorinated benzofuranones has been their ability to modulate inflammatory pathways, particularly by inhibiting cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of COX-2

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[6] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs.[6] Several studies have demonstrated that fluorinated benzofuran and dihydrobenzofuran derivatives can effectively suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression and activity of COX-2 and nitric oxide synthase 2 (NOS2).[4][5] This leads to a decrease in the secretion of key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).[4][5]

The anti-inflammatory effects of these compounds are often evaluated by measuring their impact on the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and chemokines such as Chemokine (C-C) Ligand 2 (CCL2).[4][5] The structure-activity relationship (SAR) analyses suggest that the presence of fluorine, often in combination with other halogens like bromine, and hydroxyl or carboxyl groups, enhances these anti-inflammatory effects.[4][5]

The following diagram illustrates the central role of COX-2 in the inflammatory cascade and its inhibition by fluorinated benzofuranones.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The rationale for this assay is to quantify the ability of a test compound to inhibit the enzymatic activity of purified COX-2. This is a direct measure of target engagement and is crucial for establishing a compound's mechanism of action.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

Test compounds (fluorinated benzofuranones) dissolved in DMSO

-

Positive control inhibitor (e.g., celecoxib)

-

96-well black microtiter plates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Dilute the COX-2 enzyme to the working concentration (e.g., 17.5 ng/µl) in cold COX Assay Buffer.

-

Prepare serial dilutions of the test compounds and the positive control in DMSO, then further dilute in COX Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare the arachidonic acid substrate solution (e.g., 0.5 mM).

-

Prepare the fluorometric probe solution according to the manufacturer's instructions.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the following in order:

-

70 µl of COX Assay Buffer (for negative control wells) or appropriate buffer for other wells.

-

10 µl of the diluted test compound, positive control, or vehicle (DMSO in assay buffer for enzyme activity control).

-

10 µl of the diluted fluorometric probe.

-

20 µl of the diluted COX-2 enzyme solution (add assay buffer instead of enzyme to negative control wells).

-

-

-

Incubation:

-

Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µl of the arachidonic acid solution to all wells.

-

Immediately begin reading the fluorescence intensity (e.g., excitation at 535 nm and emission at 590 nm) in a kinetic mode for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme activity control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

The link between chronic inflammation and tumorigenesis has made compounds with dual anti-inflammatory and anticancer activities particularly attractive.[4][5] Fluorinated benzofuranones have demonstrated significant potential in this area, exhibiting cytotoxic effects against various cancer cell lines.

Mechanism of Action: Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Fluorinated benzofuranones have been shown to trigger apoptosis in cancer cells through the modulation of key regulatory proteins.[4][5][6]

-

Downregulation of Bcl-2: B-cell lymphoma 2 (Bcl-2) is an anti-apoptotic protein that prevents cell death. Overexpression of Bcl-2 is common in many cancers, contributing to their survival and resistance to therapy. Fluorinated benzofuranones have been observed to inhibit the expression of Bcl-2, thereby promoting apoptosis.[4][5][6]

-

Cleavage of PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. During apoptosis, PARP-1 is cleaved by caspases, rendering it inactive and preventing DNA repair in cells destined for death. The observation of PARP-1 cleavage is a hallmark of apoptosis. Studies have shown that treatment with fluorinated benzofuranones leads to a concentration-dependent cleavage of PARP-1.[4][5][6]

The following diagram depicts the induction of apoptosis by fluorinated benzofuranones through the Bcl-2/PARP-1 pathway.

Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The rationale is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

Cancer cell line of interest (e.g., HCT116 human colorectal carcinoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds (fluorinated benzofuranones) dissolved in DMSO

-

Positive control cytotoxic drug (e.g., doxorubicin)

-

96-well clear flat-bottom tissue culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the positive control in complete medium.

-

After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle control wells (medium with the same concentration of DMSO used for the test compounds).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

After the 4-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (untreated cells).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

-

Antimicrobial Activity: A Renewed Fight Against Resistance

The emergence of multidrug-resistant pathogens is a global health crisis, necessitating the discovery of novel antimicrobial agents. Benzofuran derivatives have long been recognized for their antibacterial and antifungal properties.[3][7] Fluorination can further enhance the antimicrobial potency of these compounds.

Spectrum of Activity

Fluorinated benzofuranone derivatives have been shown to be active against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7] The specific substitutions on the benzofuranone ring play a critical role in determining the spectrum and potency of antimicrobial activity. For instance, certain substitutions at the C-3 and C-6 positions have been found to significantly impact antibacterial activity and strain specificity.[3]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][9] This quantitative assay is essential for evaluating the potency of new antimicrobial compounds.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (fluorinated benzofuranones) dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (positive control)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards for inoculum standardization

-

Incubator

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a range of compound concentrations.

-

-

Inoculation:

-

Add 50 µL of the diluted microbial inoculum to each well containing the compound dilutions.

-

Include a positive control well (inoculum with no compound) and a negative control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Alternatively, the absorbance of the wells can be read using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.

-

Summary of Biological Activities and Future Directions

The data presented in this guide highlight the significant therapeutic potential of fluorinated benzofuranones. The strategic incorporation of fluorine into the benzofuranone scaffold consistently enhances biological activity across multiple domains.

Table 1: Summary of Reported Biological Activities of Fluorinated Benzofuranones

| Biological Activity | Key Molecular Targets/Pathways | Observed Effects | Representative IC₅₀/MIC Values |

| Anti-inflammatory | COX-2, NOS2, NF-κB | Decreased production of PGE2, NO, IL-6, CCL2 | IC₅₀ for IL-6: 1.2 - 9.04 µM[4][5] IC₅₀ for NO: 2.4 - 5.2 µM[4][5] IC₅₀ for PGE2: 1.1 - 20.5 µM[4][5] |

| Anticancer | Bcl-2, PARP-1, Caspases | Inhibition of cell proliferation, induction of apoptosis, DNA fragmentation | IC₅₀ against HCT116 cells: ~19.5 - 24.8 µM[1] |

| Antimicrobial | Bacterial and fungal cellular targets | Inhibition of microbial growth | MICs often in the µg/mL range, comparable to standard antibiotics[3][7] |

The field of fluorinated benzofuranones is ripe for further exploration. Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: While key pathways have been identified, further studies are needed to pinpoint the precise molecular interactions and downstream signaling events.

-

Optimizing Structure-Activity Relationships: Systematic modifications of the benzofuranone core will enable the design of more potent and selective compounds.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

-

Exploring Novel Therapeutic Areas: The diverse biological activities of these compounds suggest they may have utility in other disease areas, such as neurodegenerative disorders and viral infections.

By continuing to apply rigorous scientific principles and innovative synthetic strategies, the full therapeutic potential of fluorinated benzofuranones can be realized, offering new hope for the treatment of a wide range of human diseases.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. benchchem.com [benchchem.com]

- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Fluorobenzofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The introduction of a fluorine atom at the 5-position of the benzofuran-2(3H)-one core is anticipated to modulate its electronic properties and metabolic stability, potentially enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the plausible therapeutic targets of 5-Fluorobenzofuran-2(3H)-one, drawing upon existing research on structurally related compounds. We delve into the mechanistic underpinnings of its potential anti-inflammatory and anticancer activities, detail robust experimental protocols for target validation, and present signaling pathway diagrams to visualize the proposed mechanisms of action. This document serves as a foundational resource for researchers seeking to explore the therapeutic utility of this promising compound.

Introduction: The Therapeutic Promise of Fluorinated Benzofuranones

Benzofuran and its derivatives are prevalent motifs in numerous biologically active natural products and synthetic drugs.[1][2] The benzofuran-2(3H)-one lactone ring system, in particular, has attracted significant attention due to its diverse pharmacological profile. The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Therefore, this compound represents a molecule of considerable interest for drug discovery and development. This guide will explore its most promising therapeutic applications based on the established activities of analogous compounds.

Potential Therapeutic Applications and Associated Targets

Based on the pharmacological activities of structurally similar benzofuranones and fluorinated benzofurans, two primary therapeutic areas emerge as highly promising for this compound: inflammation and cancer.

Anti-Inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Several benzofuran derivatives have demonstrated potent anti-inflammatory effects.[3][4]

2.1.1. Proposed Primary Targets:

-

Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[5] Many non-steroidal anti-inflammatory drugs (NSAIDs) function through COX inhibition. Fluorinated benzofuran derivatives have been shown to inhibit COX-2 expression and activity.[3][6]

-

Lipoxygenase (LOX): A family of enzymes involved in the synthesis of leukotrienes, which are potent inflammatory mediators. Some benzofuranones exhibit dual inhibitory activity against both COX and LOX pathways.[1][4]

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide (NO), a key mediator of inflammation and cellular damage. Fluorinated benzofurans have been observed to suppress iNOS expression.[3][6]

2.1.2. Key Signaling Pathway: NF-κB and MAPK Signaling

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[7] These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and inflammatory cytokines like IL-6 and TNF-α.

Diagram: Proposed Anti-Inflammatory Signaling Pathway of this compound

Caption: Proposed inhibition of NF-κB and MAPK signaling pathways.

Anticancer Activity

The benzofuran scaffold is present in several natural and synthetic compounds with potent anticancer properties.[8][9] Halogenated benzofurans, in particular, have shown enhanced cytotoxic activity against various cancer cell lines.[10][11]

2.2.1. Proposed Primary Targets:

-

Lysine-Specific Demethylase 1 (LSD1): An enzyme that plays a crucial role in tumorigenesis and is overexpressed in many cancers. Benzofuran derivatives have been identified as potent LSD1 inhibitors.[8][12]

-

Hypoxia-Inducible Factor 1 (HIF-1): A transcription factor that is critical for tumor survival and progression, especially in p53-independent cancers. Benzofuran derivatives have been shown to inhibit the HIF-1 pathway.[13][14]

-

B-cell lymphoma 2 (Bcl-2) family proteins: A group of anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to their survival. Fluorinated benzofurans have been shown to inhibit the expression of Bcl-2.[3][6]

-

Poly (ADP-ribose) polymerase (PARP-1): An enzyme involved in DNA repair. Cleavage of PARP-1 is a hallmark of apoptosis. Fluorinated benzofuran derivatives have been observed to induce PARP-1 cleavage.[3][6]

2.2.2. Key Signaling Pathway: Induction of Apoptosis

A key mechanism by which anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. This can be achieved by modulating the expression of pro- and anti-apoptotic proteins and activating executioner caspases.

Diagram: Proposed Pro-Apoptotic Signaling Pathway of this compound

Caption: Proposed intrinsic pathway of apoptosis induction.

Experimental Protocols for Target Validation

The validation of a potential drug target is a critical step in the drug development process.[15][16] It involves a series of experiments to confirm the engagement of the target by the compound and its role in the observed biological effect.[4]

Workflow for Target Validation

Diagram: Experimental Workflow for Target Validation

Caption: A stepwise approach to validating a therapeutic target.

Detailed Methodologies

3.2.1. COX-2 Inhibition Assay (Biochemical)

-

Objective: To determine the direct inhibitory effect of this compound on COX-2 enzyme activity.

-

Materials: Ovine COX-2 enzyme, arachidonic acid (substrate), Cayman Crystal™ COX Activity Assay Kit, 96-well plate, plate reader.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

Add the COX-2 enzyme to the wells of a 96-well plate.

-

Add the test compound dilutions to the respective wells. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.

-

Incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for 2 minutes.

-

Stop the reaction and measure the absorbance at 590 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

3.2.2. Western Blot for NF-κB and MAPK Pathway Proteins (Cell-Based)

-

Objective: To assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus.

-

Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), this compound, cell lysis buffer, primary antibodies (anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.), HRP-conjugated secondary antibodies, chemiluminescence substrate.

-

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

3.2.3. LSD1 Inhibition Assay (Biochemical)

-

Objective: To determine the direct inhibitory effect of this compound on LSD1 enzyme activity.

-

Materials: Recombinant human LSD1, H3K4me2 peptide substrate, LSD1 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical), 96-well plate, plate reader.

-

Procedure:

-

Follow the manufacturer's protocol for the LSD1 inhibitor screening assay kit.

-

Typically, this involves incubating the LSD1 enzyme with the H3K4me2 substrate in the presence of various concentrations of this compound.

-

The reaction produces formaldehyde, which is detected colorimetrically or fluorometrically.

-

A known LSD1 inhibitor (e.g., tranylcypromine) should be used as a positive control.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

3.2.4. Cell Viability and Apoptosis Assays (Cell-Based)

-

Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

-

Materials: Human cancer cell line (e.g., HCT116), this compound, MTT or WST-1 reagent, Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, flow cytometer.

-

Procedure (MTT Assay):

-

Seed cancer cells in a 96-well plate.

-

Treat with various concentrations of the compound for 24, 48, and 72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Add solubilization solution and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Procedure (Annexin V/PI Staining):

-

Treat cancer cells with the compound at its IC50 concentration for 24 or 48 hours.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit protocol.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Quantitative Data Summary

The following table provides a hypothetical summary of expected quantitative data from the described assays, based on the activities of similar compounds.

| Assay | Parameter | Expected Value for this compound | Reference Compound | Reference Value |

| COX-2 Inhibition | IC50 | 1-10 µM | Celecoxib | ~0.1 µM |

| LSD1 Inhibition | IC50 | 0.1-5 µM | Tranylcypromine | ~2 µM |

| HCT116 Cell Viability | IC50 (72h) | 10-50 µM | Doxorubicin | ~1 µM |

| NF-κB Activation | % Inhibition | 50-80% at 20 µM | Bay 11-7082 | >90% at 10 µM |

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutics targeting inflammation and cancer. The proposed targets, including COX-2, LOX, iNOS, LSD1, and HIF-1, are well-established in these disease areas. The presence of the fluorine atom is likely to confer advantageous pharmacological properties. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound's therapeutic potential. Future research should focus on in vivo efficacy studies in relevant animal models of inflammation and cancer to further validate the therapeutic utility of this compound.

References

- 1. 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 9. tandfonline.com [tandfonline.com]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]

An In-Depth Technical Guide to 5-Fluorobenzofuran-2(3H)-one: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorobenzofuran-2(3H)-one, a fluorinated lactone, has emerged as a valuable heterocyclic building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its discovery, synthesis, and evolving applications. We will delve into the historical context of its first detailed synthesis, provide a step-by-step experimental protocol, and explore its role as a key intermediate in the development of biologically active compounds. The strategic incorporation of a fluorine atom imparts unique physicochemical properties that are increasingly leveraged in modern drug design. This document serves as a technical resource, offering insights into the causality behind experimental choices and providing a foundation for future research and development involving this versatile molecule.

Introduction: The Significance of a Fluorinated Benzofuranone